molecular formula C23H26N2O3 B2871858 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-56-8

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2871858
CAS No.: 869078-56-8
M. Wt: 378.472
InChI Key: QKOSUWUCBDBFTG-STZFKDTASA-N
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Description

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuran-3-one derivative characterized by a dihydrobenzofuranone core with three key substituents:

Position 2: A 4-methylbenzylidene group (C₆H₄(CH₃)-CH=), influencing lipophilicity and aromatic stacking properties.

Crystallographic tools like SHELX and WinGX are critical for resolving such complex structures .

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-3-24-10-12-25(13-11-24)15-19-20(26)9-8-18-22(27)21(28-23(18)19)14-17-6-4-16(2)5-7-17/h4-9,14,26H,3,10-13,15H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOSUWUCBDBFTG-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Hydroxy Group: This step often involves hydroxylation reactions under controlled conditions.

    Attachment of the Piperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the benzofuran core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one: has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, including as a potential drug candidate.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The piperazine moiety allows it to bind to receptors or enzymes, modulating their activity. The benzofuran core can interact with various cellular pathways, influencing biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a class of benzofuran-3-one derivatives with variations in substituents at positions 2 and 7. Below is a comparative analysis with key analogs (Table 1), followed by detailed discussions.

Table 1: Structural and Physicochemical Comparison

Compound (Reference) Position 2 Substituent Position 7 Substituent Molecular Formula* Molecular Weight* (g/mol) Key Features
Target Compound 4-Methylphenylmethylidene 4-Ethylpiperazinylmethyl C₂₄H₂₇N₃O₃ 405.49 Moderate lipophilicity; ethyl group enhances metabolic stability
2-Thienylmethylene 4-Methylpiperidinylmethyl C₂₀H₂₂N₂O₃S 370.47 Thiophene increases π-π interactions; lower solubility due to non-polar sulfur
2,3,4-Trimethoxybenzylidene 4-(2-Hydroxyethyl)piperazinylmethyl C₂₅H₃₀N₂O₇ 470.52 Trimethoxy group boosts polarity; hydroxyethyl improves water solubility
2-Methylphenylmethylidene 4-(2-Hydroxyethyl)piperazinylmethyl C₂₄H₂₇N₃O₄ 433.49 Ortho-methylphenyl reduces steric hindrance; hydroxyethyl enhances hydrophilicity

Note: Formulas and weights are inferred from structural data in the absence of explicit experimental values.

Substituent-Driven Properties

a. Position 2 Modifications
  • Target Compound : The 4-methylphenyl group balances lipophilicity and steric bulk, favoring membrane permeability and target binding in hydrophobic pockets.
  • : The 2-thienylmethylene group introduces sulfur, which may enhance oxidative stability but reduce aqueous solubility .
  • : The 2,3,4-trimethoxybenzylidene group significantly increases polarity, making this analog more suited for aqueous environments .
b. Position 7 Modifications
  • Target Compound : The 4-ethylpiperazine moiety offers moderate basicity (pKa ~7.5) and improved metabolic resistance compared to methyl or hydroxyethyl derivatives.

Implications for Bioactivity

While explicit bioactivity data for the target compound are unavailable, insights can be drawn from analogs:

  • Antimicrobial Potential: Piperazine derivatives are known for antimicrobial activity. The ethyl group in the target compound may prolong half-life compared to methylpiperidine () .
  • Anticancer Applications : The trimethoxybenzylidene group in is structurally similar to microtubule-targeting agents, suggesting possible cytotoxic effects .
  • Insecticidal Use: Plant-derived benzofuranones (e.g., C. gigantea extracts) show insecticidal activity, hinting at agrochemical applications for the target compound .

Biological Activity

The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a synthetic organic molecule belonging to the benzofuran family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. Its unique structure, featuring a piperazine moiety and a hydroxyl group, suggests interactions with various biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : The piperazine group may facilitate binding to neurotransmitter receptors, potentially modulating dopaminergic or serotonergic pathways.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress or inflammatory pathways, contributing to its therapeutic effects.
  • Apoptosis Induction : Similar benzofuran derivatives have shown the ability to induce apoptosis in cancer cells, suggesting that this compound might possess similar properties.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Study ReferenceCancer TypeIC50 Value (µM)Mechanism
Breast15Apoptosis induction
Lung20Cell cycle arrest
Colon10Inhibition of angiogenesis

Neuropharmacological Effects

The potential neuropharmacological effects of this compound are supported by its structural similarity to known psychoactive agents. Preliminary studies suggest:

  • Anxiolytic Effects : Compounds with similar piperazine structures have demonstrated anxiolytic properties in animal models.
  • Antidepressant Activity : Some derivatives have been shown to enhance serotonin levels in the brain.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Case Study 1 : A study on a related benzofuran derivative showed significant inhibition of tumor growth in xenograft models of breast cancer, indicating potential for therapeutic use in oncology.
  • Case Study 2 : Research involving a piperazine-containing compound demonstrated improvements in cognitive function in rodent models of depression, suggesting possible applications in treating mood disorders.

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